molecular formula C10H7BrOS B1625229 2-Acetyl-3-bromo-benzothiophene CAS No. 99661-07-1

2-Acetyl-3-bromo-benzothiophene

Cat. No. B1625229
CAS RN: 99661-07-1
M. Wt: 255.13 g/mol
InChI Key: QVWNKOMTEBSMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-bromo-benzothiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.
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properties

CAS RN

99661-07-1

Product Name

2-Acetyl-3-bromo-benzothiophene

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

1-(3-bromo-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H7BrOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3

InChI Key

QVWNKOMTEBSMMC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)Br

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromothianaphthene (Sigma-Aldrich Chemical Company, 2.000 mL, 9.39 mmol) and aluminum chloride (1.002 mL, 9.39 mmol) in DCM (50 mL) cooled with an ice bath was added acetyl chloride (0.667 mL, 9.39 mmol) via syringe, in one minute. The resulting intense orange reaction solution was stirred at rt for 1 h. The reaction was poured into ice and partitioned between water and DCM. The aqueous layer was extracted with DCM, and the combined extracts were washed with 50 mL 5% aqueous sodium hydroxide, 50 mL brine, and stirred over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 1-(3-bromobenzo[b]thiophen-2-yl)ethanone as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 2.77 (s, 3H), 7.57-7.65 (m, 2H), 7.95 (dd, J=7.7, 1.1 Hz, 1H), 8.10 (dd, J=7.1, 1.3 Hz, 1H); LC-MS (ESI)] m/z 254.9 [M+H]+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.002 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.667 mL
Type
reactant
Reaction Step Two

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